- Rhodium(I)-Catalyzed Sequential C(sp)-C(sp3) and C(sp3)-C(sp3) Bond Formation through Migratory Carbene Insertion, Angewandte Chemie, 2015, 54(27), 7891-7894

Cas no 89343-06-6 (Triisopropylsilylacetylene)

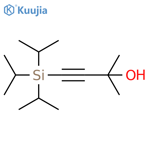

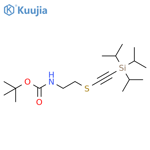

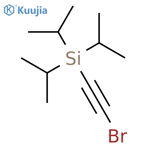

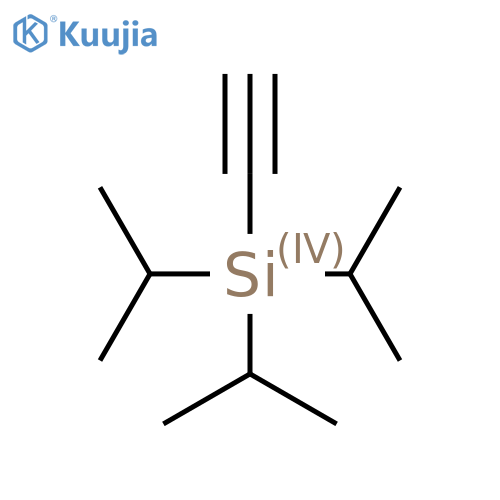

Triisopropylsilylacetylene structure

商品名:Triisopropylsilylacetylene

Triisopropylsilylacetylene 化学的及び物理的性質

名前と識別子

-

- Ethynyltriisopropylsilane

- Triisopropylsilylacetylene

- (triisopropylsilyl)acetylene

- C11H22Si

- ethynyl-tri(propan-2-yl)silane

- ethynyltris(propan-2-yl)silane

- Silane, ethynyltris(1-methylethyl)-

- tris(isopropylsilyl)acetylene

- (Triisopropylsilyl)acetylene, 97%

- AK114015

- triisopropylsilylacetylen

- ethynyltriisopropyl-silane

- triisopropylsilyl acetylene

- triisopropylsilyl-acetylene

- ethynyltri(isopropyl)silane

- Ethynyl-triisopropyl-silane

- triisopropyl-silyl-acetylene

- EBD22

- (Triisopropyl-silyl)acet

- Ethynyltris(1-methylethyl)silane (ACI)

- Ethynyltris(triisopropyl)silane

- TIPS-acetylene

- Triisopropylacetylene

- Triisopropylsilylethyne

- (Triisopropylsilyl)acetylene,97%

- MFCD00075452

- (Triisopropyl-silyl)acetylene

- T1683

- PB43763

- DB-009409

- EN300-133582

- CS-W004655

- STL555412

- ethynyl(tripropan-2-yl)silane

- [Tris(isopropyl)silyl]acetylene

- SY012956

- 89343-06-6

- DWX24P8A9S

- STR09548

- BBL101616

- S18000

- Ethynyltris(1-methylethyl)silane

- AKOS005257349

- DTXSID30370445

- KZGWPHUWNWRTEP-UHFFFAOYSA-N

-

- MDL: MFCD00075452

- インチ: 1S/C11H22Si/c1-8-12(9(2)3,10(4)5)11(6)7/h1,9-11H,2-7H3

- InChIKey: KZGWPHUWNWRTEP-UHFFFAOYSA-N

- ほほえんだ: C#C[Si](C(C)C)(C(C)C)C(C)C

計算された属性

- せいみつぶんしりょう: 182.149077g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 回転可能化学結合数: 4

- どういたいしつりょう: 182.149077g/mol

- 単一同位体質量: 182.149077g/mol

- 水素結合トポロジー分子極性表面積: 0Ų

- 重原子数: 12

- 複雑さ: 159

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 無色透明液体

- 密度みつど: 0.813 g/mL at 25 °C(lit.)

- ゆうかいてん: No data available

- ふってん: 50-52 °C/0.6 mmHg(lit.)

- フラッシュポイント: 華氏温度:132.8°f< br / >摂氏度:56°C< br / >

- 屈折率: n20/D 1.4527(lit.)

- ようかいど: Miscible with organic solvents.

- PSA: 0.00000

- LogP: 3.83760

- ようかいせい: 未確定

Triisopropylsilylacetylene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H226-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:UN 1993 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36/37/39

-

危険物標識:

- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD158652)

- セキュリティ用語:3.2

- リスク用語:R36/37/38

- 包装グループ:III

- TSCA:N

- 包装等級:III

- 危険レベル:3.2

Triisopropylsilylacetylene 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Triisopropylsilylacetylene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 979695-5ML |

(Triisopropylsilyl)acetylene, 97%, for synthesis |

89343-06-6 | 97% | 5ML |

¥ 176 | 2022-04-26 | |

| Enamine | EN300-133582-10.0g |

ethynyltris(propan-2-yl)silane |

89343-06-6 | 95% | 10.0g |

$41.0 | 2023-02-15 | |

| Enamine | EN300-133582-0.25g |

ethynyltris(propan-2-yl)silane |

89343-06-6 | 95% | 0.25g |

$19.0 | 2023-02-15 | |

| Enamine | EN300-133582-1.0g |

ethynyltris(propan-2-yl)silane |

89343-06-6 | 95% | 1g |

$0.0 | 2023-06-07 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C9996519967-1g |

Triisopropylsilylacetylene |

89343-06-6 | 90%(GC) | 1g |

¥ 94.1 | 2024-07-19 | |

| BAI LING WEI Technology Co., Ltd. | SY012956-500g |

(Triisopropylsilyl)acetylene |

89343-06-6 | ≥97% | 500g |

¥ 3600 | 2022-04-26 | |

| Oakwood | S18000-25g |

(Triisopropylsilyl)acetylene |

89343-06-6 | 98% | 25g |

$40.00 | 2024-07-19 | |

| Oakwood | S18000-500g |

(Triisopropylsilyl)acetylene |

89343-06-6 | 98% | 500g |

$760.00 | 2024-07-19 | |

| abcr | AB118737-100 g |

(Triisopropylsilyl)acetylene, 97%; . |

89343-06-6 | 97% | 100 g |

€382.00 | 2023-07-20 | |

| Enamine | EN300-133582-0.05g |

ethynyltris(propan-2-yl)silane |

89343-06-6 | 95% | 0.05g |

$19.0 | 2023-02-15 |

Triisopropylsilylacetylene 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium methoxide , Benzeneacetic acid, α-diazo-, methyl ester Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium , BINAP Solvents: Toluene ; 1 h, 90 °C; 90 °C → rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane , Water

1.2 Reagents: Potassium hydroxide , Manganese oxide (MnO2) Solvents: Diethyl ether

1.2 Reagents: Potassium hydroxide , Manganese oxide (MnO2) Solvents: Diethyl ether

リファレンス

- Organocatalytic Enantioselective 1,3-Difunctionalizations of Morita-Baylis-Hillman Carbonates, Organic Letters, 2018, 20(19), 6279-6283

合成方法 3

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; rt; 4 h, rt; overnight, rt

リファレンス

- Silylation of Alcohols, Phenols, and Silanols with Alkynylsilanes - an Efficient Route to Silyl Ethers and Unsymmetrical Siloxanes, European Journal of Organic Chemistry, 2020, 2020(26), 4042-4049

合成方法 4

はんのうじょうけん

1.1 Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Hydrotetrakis(triphenylphosphine)rhodium Solvents: Acetone ; 1 h, reflux

リファレンス

- Equilibrating C-S Bond Formation by C-H and S-S Bond Metathesis. Rhodium-Catalyzed Alkylthiolation Reaction of 1-Alkynes with Disulfides, Journal of the American Chemical Society, 2005, 127(35), 12226-12227

合成方法 5

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Methanol

リファレンス

- Biphenyldialkylsilyl chlorides: reagents for the formation of crystalline derivatives of small terminal alkynes, Tetrahedron Letters, 1991, 32(31), 3787-90

合成方法 6

はんのうじょうけん

リファレンス

- Silicon-directed Nazarov reactions. III. Stereochemical and mechanistic considerations, Helvetica Chimica Acta, 1983, 66(8), 2397-411

合成方法 7

はんのうじょうけん

リファレンス

- Selenium-π-Acid Catalyzed Oxidative Functionalization of Alkynes: Facile Access to Ynones and Multisubstituted Oxazoles, ACS Catalysis, 2018, 8(7), 6745-6750

Triisopropylsilylacetylene Raw materials

- chlorotris(propan-2-yl)silane

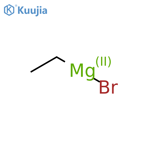

- ETHYNYLMAGNESIUM BROMIDE

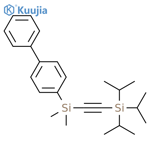

- 1,1'-Biphenyl, 4-[dimethyl[2-[tris(1-methylethyl)silyl]ethynyl]silyl]-

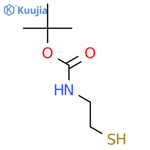

- Carbamic acid, [2-[[[tris(1-methylethyl)silyl]ethynyl]thio]ethyl]-, 1,1-dimethylethyl ester

- Ethylmagnesium Bromide (3M in Et2O)

- (2-Bromoethynyl)tris(propan-2-yl)silane

- Benzene, 1-methoxy-4-[[[3-[tris(1-methylethyl)silyl]-2-propyn-1-yl]oxy]methyl]-

- 3-Butyn-2-ol, 2-methyl-4-[tris(1-methylethyl)silyl]-

Triisopropylsilylacetylene Preparation Products

Triisopropylsilylacetylene サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:89343-06-6)三异丙基硅基乙炔

注文番号:LE26800077

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:58

価格 ($):discuss personally

Triisopropylsilylacetylene 関連文献

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

89343-06-6 (Triisopropylsilylacetylene) 関連製品

- 480430-23-7(1,4-Pentadiyn-3-one, 1-(triethylsilyl)-5-[tris(1-methylethyl)silyl]-)

- 412917-86-3(Silane, diethynylbis(1-methylethyl)-)

- 616856-15-6(Silane, tris(1-methylethyl)-1,3,8,10-undecatetraynyl-)

- 402941-31-5(Silane, [(3E)-4-chloro-3-buten-1-ynyl]tris(1-methylethyl)-)

- 405150-97-2(Silane, 1-hexynyltris(1-methylethyl)-)

- 394212-18-1(Silane, 3-buten-1-ynyl(1,1-dimethylethyl)dimethyl-)

- 35847-23-5(Silacyclobutane, 1-methyl-1-(1-methylethyl)-)

- 57518-73-7(Silane, butylethynyldimethyl-)

- 3429-54-7(Silane, methyltris(1-methylethyl)-)

- 640279-55-6(Silane, trimethyl[3-[tris(1-methylethyl)silyl]-2-propynyl]-)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:89343-06-6)(Triisopropylsilyl)acetylene

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:89343-06-6)Triisopropylsilylacetylene

清らかである:99%

はかる:500g

価格 ($):303.0